molecular formula C9H10N2O2S2 B1598149 Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate CAS No. 82000-54-2

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Cat. No. B1598149
CAS RN: 82000-54-2
M. Wt: 242.3 g/mol
InChI Key: WRIWXKCVJAGUIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (EMTIC) is a synthetic compound with a wide range of potential applications in the scientific research field. It is a member of the thieno[2,3-c]isothiazole family, which is a heterocyclic aromatic compound with a five-membered ring containing three nitrogen atoms. The compound has been studied for its potential to be used in the synthesis of other compounds, for its potential application in the development of drugs, and for its potential to act as a bioactive agent.

Scientific Research Applications

Synthesis and Application in Dyes

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and related compounds have been utilized in the synthesis of novel aryl azo dyes. These dyes exhibit unique color properties and have applications in coloring polyester fabrics, demonstrating fastness properties. They are characterized through NMR, IR, and visible absorption spectroscopy, indicating their potential in textile applications (Pawar et al., 2005).

Role in Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of thienoisothiazoles and related derivatives. These compounds have potential applications in pharmaceutical and material sciences due to their unique structural properties (James & Krebs, 1982).

Antimicrobial Applications

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate derivatives have been studied for their antimicrobial activities. They exhibit promising results against various strains of bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents (Desai et al., 2019).

Immunological Activity

Derivatives of this compound have been synthesized and analyzed for their immunological activities. These activities were evaluated in mouse models, indicating their potential in the development of new immunomodulatory drugs (Lipnicka & Zimecki, 2007).

Synthesis of Functionalized Tetrahydropyridines

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is also used in the synthesis of highly functionalized tetrahydropyridines. These compounds have applications in various fields, including medicinal chemistry, due to their versatile chemical properties (Zhu et al., 2003).

properties

IUPAC Name

ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-6(10)5-4(2)15-11-8(5)14-7/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWXKCVJAGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(SN=C2S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377123
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

CAS RN

82000-54-2
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
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Citations

For This Compound
1
Citations
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
.Thieno[2,3-c]isothiazole-3-carboxylic acid was the compound obtained by the reaction of ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, previously …
Number of citations: 7 www.publish.csiro.au

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